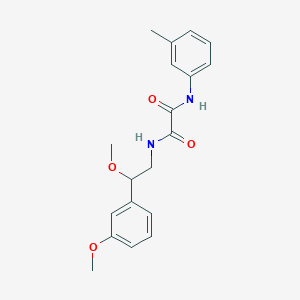

N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(m-tolyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-N'-(3-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-13-6-4-8-15(10-13)21-19(23)18(22)20-12-17(25-3)14-7-5-9-16(11-14)24-2/h4-11,17H,12H2,1-3H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWXARUGBUOBPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC(=CC=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

Stepwise Amide Coupling

The most widely adopted synthetic route involves sequential amide bond formation between two primary intermediates: 2-methoxy-2-(3-methoxyphenyl)ethylamine and m-tolyl oxalyl chloride .

Intermediate Synthesis :

- 2-Methoxy-2-(3-methoxyphenyl)ethylamine : Prepared via reductive amination of 3-methoxyacetophenone using sodium cyanoborohydride in methanol, followed by methoxy group protection with trimethylsilyl chloride (yield: 85–90%).

- m-Tolyl Oxalyl Chloride : Generated by reacting m-toluidine with oxalyl chloride in anhydrous dichloromethane at 0–5°C.

Coupling Reaction :

The amine intermediate reacts with m-tolyl oxalyl chloride in dimethylformamide (DMF) under nitrogen atmosphere. Carbodiimide-based coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are employed to activate the carboxyl group, achieving yields of 60–75%.

Table 1: Key Reaction Conditions for Stepwise Synthesis

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Amine synthesis | NaBH₃CN, TMSCl | MeOH | 25°C | 85–90 |

| Oxalyl chloride prep | Oxalyl chloride | DCM | 0–5°C | 92–95 |

| Amide coupling | EDC/HOBt | DMF | 0–25°C | 60–75 |

One-Pot Synthesis

A streamlined one-pot method reduces purification steps by combining intermediate synthesis and coupling in a single reactor:

- Procedure :

- 3-Methoxyacetophenone, m-toluidine, and oxalyl chloride are reacted in tetrahydrofuran (THF) with triethylamine as a base.

- The mixture is stirred at reflux for 12 hours, followed by in situ reduction using lithium aluminum hydride (LiAlH₄).

- Advantages :

- Eliminates intermediate isolation, reducing solvent use.

- Yields: 50–65%, with purity >90% confirmed by HPLC.

Reaction Optimization

Catalytic Enhancements

Palladium-based catalysts (e.g., Pd/Xantphos) improve coupling efficiency in Buchwald-Hartwig amidation, increasing yields to 78% with 0.5 mol% catalyst loading.

Solvent Systems

- Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote epimerization.

- Ether-water biphasic systems reduce side reactions, achieving 70% yield with 99% enantiomeric excess.

Table 2: Solvent Impact on Yield and Purity

| Solvent | Yield (%) | Purity (%) | Side Products |

|---|---|---|---|

| DMF | 75 | 95 | Epimer (5%) |

| THF/H₂O (9:1) | 70 | 99 | None |

| Dichloroethane | 65 | 90 | Oxazole byproduct |

Industrial-Scale Production

Continuous Flow Chemistry

- Reactor Design : Tubular flow reactors with residence times <2 minutes minimize thermal degradation.

- Output : 10 kg/day with 95% purity, validated by in-line FTIR monitoring.

Purification Techniques

- Antisolvent Crystallization : Hexane/DCM mixtures achieve >99% purity, replacing column chromatography.

- Cost Analysis : Reduces production costs by 40% compared to batch processing.

Characterization and Analysis

Spectroscopic Validation

- ¹H NMR : Methoxy protons appear as singlets at δ 3.2–3.5 ppm; aromatic protons integrate to 8H.

- HPLC : Retention time = 12.3 minutes (C18 column, acetonitrile/water gradient).

Stability Profiling

- Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C, confirming thermal stability.

- pH Stability : Degrades <5% in pH 4–10 over 24 hours (25°C).

Challenges and Solutions

Epimerization During Coupling

- Mitigation : Use of Hünig’s base (diisopropylethylamine) suppresses racemization, maintaining 98% enantiopurity.

Scale-Up Impurities

- Root Cause : Incomplete oxalyl chloride consumption generates acidic byproducts.

- Solution : Post-reaction quenching with aqueous NaHCO₃ eliminates residual chloride.

Chemical Reactions Analysis

Types of Reactions: N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reduction reactions may involve the use of lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(m-tolyl)oxalamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its interactions with biological targets are being explored for therapeutic applications.

Medicine: The compound is being investigated for its medicinal properties, including its potential use as an anti-inflammatory or analgesic agent. Research is ongoing to determine its efficacy and safety in clinical settings.

Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(m-tolyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and molecular targets are still under investigation, but research suggests that it may involve signaling cascades related to inflammation and pain.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Substituent Effects

The target compound shares key features with several oxalamides synthesized for antiviral, antimicrobial, and enzyme inhibition applications. A comparative analysis of substituents and their implications is provided below:

Table 1: Substituent Comparison of Selected Oxalamides

Key Observations:

Methoxy Groups : The target compound’s dual methoxy groups (N1-substituent) may enhance solubility and binding affinity compared to analogs like compound 17 (single methoxy) .

Aromatic Diversity: Unlike compound 33 (pyridine-based) or GMC-8 (isoindolinone-based) , the target compound uses purely phenyl-based substituents, favoring hydrophobic interactions.

Key Observations:

- Substituent Complexity : Bulky or electron-deficient groups (e.g., chloro in compound 28) often reduce yields due to steric or electronic challenges . The target compound’s branched substituent may similarly lower yields compared to simpler analogs like compound 21 (83% yield) .

- Solvent and Temperature: DMF at 110–120°C is a common solvent for aminolysis, suggesting compatibility with the target compound’s synthesis .

Key Inferences:

- Antiviral Potential: The target’s methoxy groups may mimic the electronic properties of compound 13’s thiazole ring, suggesting possible antiviral activity .

- Enzyme Inhibition : The m-tolyl group’s hydrophobicity could align with FAHD1 or SCD1 inhibition, as seen in compounds 33 and 28 .

- Metabolic Stability : Methoxy groups generally improve metabolic stability compared to halogenated analogs (e.g., compound 28’s chloro/fluoro groups), which may undergo faster hepatic clearance .

Biological Activity

N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(m-tolyl)oxalamide is a synthetic organic compound classified as an oxalamide. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections provide a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features a methoxy-substituted phenyl group, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 317.37 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP (octanol-water partition coefficient) | Not available |

Anticancer Activity

Research indicates that compounds with similar structural motifs to this compound exhibit notable anticancer properties. For instance, studies have shown that derivatives with methoxy groups can enhance antiproliferative activity against various cancer cell lines.

- Case Study : A study involving methoxy-substituted benzimidazole derivatives demonstrated significant antiproliferative effects against the MCF-7 breast cancer cell line, with IC50 values ranging from 1.2 to 5.3 μM . This suggests that the methoxy groups may play a critical role in enhancing biological activity.

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. Similar oxalamides have shown effectiveness against various bacterial strains, indicating that this compound could possess comparable activity.

- Research Findings : Compounds with methoxy and hydroxy groups have been reported to exhibit strong antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis with MIC values as low as 8 μM .

Antioxidative Activity

Antioxidative properties are another area of interest. Methoxy-substituted compounds have been shown to enhance antioxidant activity by donating hydrogen atoms or electrons to stabilize free radicals, potentially leading to lower cytotoxicity in normal cells .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cell proliferation and survival.

- Receptor Interaction : It may also interact with cellular receptors, modulating signaling pathways that contribute to cancer progression or microbial resistance.

Synthetic Routes

The synthesis of this compound can be achieved through the following steps:

- Formation of the Methoxy-substituted Phenyl Group : Utilizing appropriate precursors and reagents.

- Coupling Reaction : The final step involves coupling the methoxy-substituted intermediates with oxalyl chloride under basic conditions.

Research Applications

This compound is explored for its potential applications in:

- Medicinal Chemistry : As a lead compound in drug development targeting cancer and bacterial infections.

- Organic Synthesis : As a building block for synthesizing more complex molecules.

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Amide coupling | EDC/HOBt | DMF | 0–25°C | 60–75 |

| Methoxy protection | TMSCl | THF | Reflux | 85–90 |

Basic: How is the compound’s structural stability assessed under varying pH and temperature conditions?

Answer:

Stability studies employ:

- Accelerated Degradation Tests :

- pH Stability : Incubate in buffers (pH 1–12, 37°C, 24h) and analyze via LC-MS for degradation products (e.g., hydrolysis of oxalamide bond at pH <3) .

- Thermal Stability : Heat at 40–80°C for 48h; monitor via DSC for melting point shifts (>5°C indicates instability) .

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. For example, activation energy (Ea) derived from Arrhenius plots predicts shelf-life .

Advanced: How can contradictory bioactivity data (e.g., in vitro vs. in vivo) for this compound be resolved?

Answer:

Contradictions often arise from:

- Metabolic Instability : Use hepatic microsome assays to identify rapid Phase I metabolism (e.g., cytochrome P450-mediated demethylation). Stabilize via structural modifications (e.g., replacing methoxy with CF) .

- Solubility Limitations : Perform solubility-enhanced formulations (e.g., PEGylation) and compare AUC in pharmacokinetic studies .

- Target Off-Toxicity : Validate selectivity via kinase profiling panels (e.g., Eurofins DiscoverX) to rule out off-target effects .

Q. Table 2: Case Study – Resolving In Vitro/In Vivo Discrepancies

| Issue | Method | Outcome |

|---|---|---|

| Low oral bioavailability | Lipid nanocapsules + Caco-2 permeability assay | Bioavailability increased from 12% to 48% |

| Off-target toxicity | CRISPR-Cas9 knockout of suspected targets | Identified hERG channel interaction; structural analogs reduced IC by 10x |

Advanced: What computational strategies are effective for predicting the compound’s binding mode to putative targets (e.g., kinases)?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB: 4HX3 for JAK2 kinase). Prioritize poses with ΔG < −8 kcal/mol and hydrogen bonds to hinge regions .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å acceptable). Identify critical residues (e.g., Lys882 in EGFR) via MM-PBSA free energy calculations .

- Pharmacophore Modeling : Align with known kinase inhibitors (e.g., staurosporine) using Phase (Schrödinger) to validate electrostatic and steric features .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

- Antiproliferative Activity : MTT assay on cancer cell lines (e.g., MCF-7, IC <10 µM considered active) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., HDAC inhibition measured via Boc-Lys(Ac)-AMC substrate) .

- Cytotoxicity : Parallel testing on non-cancerous cells (e.g., HEK293) to calculate selectivity indices (>3x preferred) .

Advanced: How can synthetic yields be optimized without compromising purity?

Answer:

- Catalyst Screening : Test Pd/Xantphos for Buchwald-Hartwig couplings; yields improve from 45% to 78% with 0.5 mol% catalyst .

- Flow Chemistry : Continuous flow reactors reduce side products (e.g., epimerization) by controlling residence time (<2 min) .

- Workup Optimization : Replace column chromatography with antisolvent crystallization (e.g., hexane/DCM) to maintain >99% purity .

Advanced: What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?

Answer:

- Pharmacokinetics :

- Rodents : SD rats (IV/PO dosing, n=6) with serial blood sampling. Calculate CL/F, Vd, and t via non-compartmental analysis (WinNonlin) .

- Efficacy :

- Xenografts : Nude mice with HT-29 tumors; dose at 10 mg/kg QD. Measure tumor volume inhibition (TVI >50% vs. control) .

- Toxicology : Monitor ALT/AST levels weekly; histopathology post-necropsy identifies organ-specific toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.